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Compound of Interest

(r)-2-Amino-2-(4-
Compound Name: ) )
chlorophenyl)acetic acid

cat. No.: B1299113

Disclaimer: The information provided in this technical guide pertains to the 4-anilino-6,7-
dimethoxyquinazoline chemical scaffold. The initially provided CAS number, 43189-37-3,
corresponds to (R)-2-amino-2-(4-chlorophenyl)acetic acid, a different chemical entity.[1][2][3]
[4] This guide focuses on the quinazoline derivatives due to their extensive research and
relevance to drug development professionals as potent kinase inhibitors.

This document serves as an in-depth technical resource for researchers, scientists, and
professionals in drug development, providing comprehensive information on 4-anilino-6,7-
dimethoxyquinazoline derivatives. These compounds have garnered significant interest as a
core structure in the development of targeted cancer therapies.

Chemical and Physical Properties

The core structure of 4-anilino-6,7-dimethoxyquinazoline forms the foundation for a class of
compounds with significant biological activity. The general properties of this scaffold are
summarized below. Specific derivatives will have variations in their physicochemical
characteristics.
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Property Value
Chemical Class Quinazolinamines[5]
Core Structure 4-anilino-6,7-dimethoxyquinazoline

Typically involves the reaction of a 4-chloro-6,7-
General Synthesis dimethoxyquinazoline intermediate with a

substituted aniline.[6]

Biological Activity and Mechanism of Action

Derivatives of 4-anilino-6,7-dimethoxyquinazoline are predominantly known for their potent
inhibitory activity against various protein kinases involved in cancer cell proliferation, survival,
and angiogenesis.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of these compounds against a
range of cancer cell lines. For instance, novel derivatives have shown potent activity against
human colon carcinoma (HCT116), human chronic myeloid leukemia (K562), and human
breast cancer (SKBR3) cell lines.[7] In vivo studies have also confirmed anti-tumor effects,
showing a reduction in ascites secretion, inhibition of tumor cell proliferation, and an increased
lifespan in tumor-bearing mice.[7]

Anti-Angiogenic Effects

A key aspect of the anticancer activity of these compounds is their ability to inhibit
angiogenesis, the formation of new blood vessels that supply tumors with nutrients. This has
been demonstrated by reduced vessel sprouting in the peritoneum of treated mice and the
induction of an avascular zone in the chorioallantoic membrane (CAM) model.[7]

Mechanism of Action: Kinase Inhibition

The primary mechanism of action for 4-anilino-6,7-dimethoxyquinazoline derivatives is the
inhibition of receptor tyrosine kinases (RTKs). These compounds typically act as ATP-
competitive inhibitors at the kinase domain.
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e EGFR and VEGFR-2 Inhibition: Molecular docking studies have shown that these
compounds can dually inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
and Epidermal Growth Factor Receptor (EGFR) by binding to the active site of these
receptors.[7] The concurrent inhibition of EGFR and VEGFR signaling pathways is a
promising strategy in cancer treatment.[8][9]

e c-Met Inhibition: A series of 6,7-dimethoxy-4-anilinoquinolines (a closely related scaffold)
have been identified as potent inhibitors of the c-Met tyrosine kinase, which plays a crucial
role in tumorigenesis and metastasis.[10][11]

e Ras-MAPK Pathway: Certain 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles have been
shown to inhibit MEK1 kinase and MAPK phosphorylation, indicating their role as dual
inhibitors of the Ras-MAPK signaling cascade.[12]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for the
synthesis and evaluation of 4-anilino-6,7-dimethoxyquinazoline derivatives.

General Synthesis of 4-Anilino-6,7-
dimethoxyquinazoline Derivatives

A common synthetic route involves the following steps:

o Preparation of 4-chloro-6,7-dimethoxyquinazoline: This intermediate is often synthesized
from 3,4-dimethoxyaniline.

o Condensation Reaction: The 4-chloro-6,7-dimethoxyquinazoline is then reacted with a
substituted aniline in a suitable solvent, such as isopropanol, under reflux conditions to yield
the final 4-anilino-6,7-dimethoxyquinazoline derivative.[6]

Characterization of the synthesized compounds is typically performed using techniques such
as 1H NMR, 13C NMR, FT-IR, and LC-MS.[7]

In Vitro Cytotoxicity Assays
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The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the
following assays:

e MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell
viability. Cells are seeded in 96-well plates, treated with varying concentrations of the test
compounds, and incubated. MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium
Bromide) is then added, which is converted to formazan by metabolically active cells. The
formazan crystals are solubilized, and the absorbance is measured to determine cell viability.

[7]

» Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells. Cells are
treated with the compounds, and then a trypan blue solution is added. Viable cells with intact
membranes exclude the dye, while non-viable cells take it up and appear blue.

o Lactose Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released
into the culture medium upon cell lysis (necrosis). This assay measures the amount of LDH
in the supernatant to quantify cytotoxicity.[7]

In Vivo Anti-Tumor and Anti-Angiogenic Studies

e Ehrlich Ascites Carcinoma (EAC) Tumor Model: This model is used to evaluate the in-vivo
anti-tumor activity. Mice are inoculated with EAC cells to induce tumor formation. The treated
groups receive the test compound, and parameters such as ascites volume, tumor cell
count, and lifespan are monitored.[7]

o Chorioallantoic Membrane (CAM) Assay: This assay assesses the anti-angiogenic potential
of a compound. Fertilized chicken eggs are incubated, and a window is made in the shell to
expose the CAM. The test compound is applied to the CAM, and the effect on blood vessel
formation is observed.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by 4-anilino-6,7-
dimethoxyquinazoline derivatives and a general workflow for their evaluation.
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Figure 1: Inhibition of EGFR and VEGFR-2 Signaling Pathways.
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Figure 2: Drug Discovery Workflow for Quinazoline Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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